2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23ClN6OS and its molecular weight is 418.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 946364-00-7) is a synthetic derivative within the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a dual inhibitor of key pathways involved in tumor growth and progression.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN6OS, with a molecular weight of 418.9 g/mol. The structure features a chlorophenyl group, a methylthio substituent, and a propylamino moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties.
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory activity against various kinases, including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). These targets are crucial in the regulation of cell cycle progression and angiogenesis, making them prime candidates for cancer therapy.
Key Findings:
- Inhibition of Kinases : The compound has been shown to inhibit CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7. In vitro studies revealed IC50 values ranging from 0.3 to 24 µM for various targets, indicating potent biological activity .
- Apoptosis Induction : In MCF-7 models, treatment with this compound resulted in significant apoptosis as evidenced by increased DNA fragmentation and activation of caspases .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound:
Biological Activity | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Dual EGFR/VGFR2 Inhibition | 0.3 - 7.60 | MCF-7 | Apoptosis induction |
CDK1 Inhibition | Not specified | Various | Cell cycle arrest |
CDK2 Inhibition | Not specified | Various | Cell cycle arrest |
Antitumor Activity | Not specified | Various | Suppression of tumor growth |
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models. For instance:
- MCF-7 Breast Cancer Model : Compound 5i, closely related to the target compound, demonstrated potent inhibition of tumor growth and induced apoptosis through the activation of intrinsic pathways .
- In Vivo Studies : In animal models, administration of related pyrazolo derivatives resulted in reduced tumor burden and improved survival rates compared to control groups .
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6OS/c1-3-8-22-17-15-12-23-26(18(15)25-19(24-17)28-2)10-9-21-16(27)11-13-4-6-14(20)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIENMJCHWNSDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。